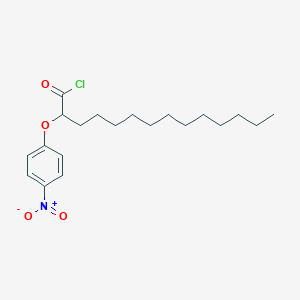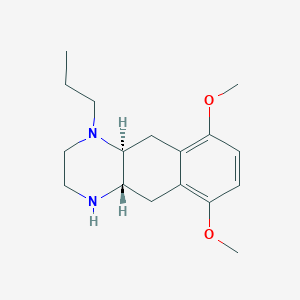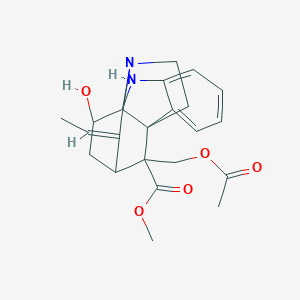
2-(4-nitrophenoxy)tetradecanoyl Chloride
Descripción general
Descripción
2-(4-nitrophenoxy)tetradecanoyl chloride is an organic compound with the molecular formula C({20})H({30})ClNO(_{4}). It is a derivative of tetradecanoic acid, where the hydroxyl group is replaced by a 4-nitrophenoxy group and a chloride group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride typically involves the reaction of tetradecanoic acid with thionyl chloride to form tetradecanoyl chloride. This intermediate is then reacted with 4-nitrophenol in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenoxy)tetradecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The compound can be hydrolyzed to form 2-(4-nitrophenoxy)tetradecanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Corresponding amides, esters, or thioesters.
Reduction: 2-(4-aminophenoxy)tetradecanoyl chloride.
Hydrolysis: 2-(4-nitrophenoxy)tetradecanoic acid.
Aplicaciones Científicas De Investigación
2-(4-nitrophenoxy)tetradecanoyl chloride is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: For the development of potential pharmaceutical compounds.
Material science: In the preparation of functionalized polymers and surfactants.
Biological studies: As a probe to study enzyme-substrate interactions and other biochemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenoxy)tetradecanoyl chloride involves its reactivity towards nucleophiles and reducing agents. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in biochemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-nitrophenoxy)hexadecanoyl chloride
- 2-(4-nitrophenoxy)octadecanoyl chloride
- 2-(4-nitrophenoxy)dodecanoyl chloride
Uniqueness
2-(4-nitrophenoxy)tetradecanoyl chloride is unique due to its specific chain length and the presence of both a nitro group and a phenoxy group. This combination of functional groups imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and material science .
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)tetradecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(20(21)23)26-18-15-13-17(14-16-18)22(24)25/h13-16,19H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIHXFIEQYYLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370607 | |
| Record name | 2-(4-nitrophenoxy)tetradecanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116526-84-2 | |
| Record name | 2-(4-nitrophenoxy)tetradecanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)



![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
